Erythritol anhydride

Description

Contextualization within Carbohydrate-Derived Cyclic Ethers and Epoxides

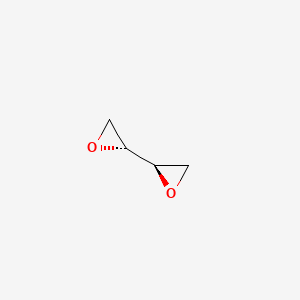

Erythritol (B158007) (C₄H₁₀O₄) is a four-carbon sugar alcohol, naturally found in fruits and fermented foods sciencepublishinggroup.com. Sugar alcohols, characterized by multiple hydroxyl groups, can undergo dehydration reactions to form cyclic ethers or epoxides through intramolecular cyclization wikipedia.org. Erythritol anhydride (B1165640), specifically meso-1,2:3,4-diepoxybutane, is a prominent example of such a derivative. It possesses the molecular formula C₄H₆O₂ and a molecular weight of 86.09 g/mol guidechem.comdrugfuture.comnih.gov. Unlike other cyclic derivatives such as 1,4-anhydroerythritol (C₄H₈O₃), which features a tetrahydrofuran (B95107) ring with hydroxyl groups sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com, erythritol anhydride is characterized by two strained three-membered epoxide rings guidechem.comdrugfuture.comnih.gov. These epoxide functionalities render the molecule highly reactive and amenable to various chemical transformations.

Overview of Research Trajectories and Scholarly Contributions

The scholarly exploration of this compound spans its synthesis, properties, and applications. Historically, its preparation has been achieved through various routes, including reactions involving erythritol chlorohydrin, 1,4-dichloro-2,3-butanediol, and other related precursors drugfuture.com. Modern research continues to investigate efficient synthesis pathways, often employing acid-catalyzed dehydration of erythritol or related diols vulcanchem.comnih.gov.

Current research trajectories focus on leveraging this compound's reactivity as a versatile building block in organic synthesis guidechem.comvulcanchem.com. Scholarly contributions highlight its potential in material science, particularly its use in curing polymers and crosslinking textile fibers drugfuture.comchemicalbook.com. Furthermore, studies explore its conversion into valuable commodity chemicals, such as butadiene, through deoxygenation and dehydration processes, positioning it as a key intermediate in the valorization of biomass acs.org.

Significance as a Chemical Intermediate and Platform Molecule

The primary significance of this compound lies in its dual epoxide functionalities, which confer high reactivity and enable diverse chemical syntheses drugfuture.comvulcanchem.com. This makes it an attractive intermediate for creating more complex molecules and materials. Its classification as a "platform molecule" is particularly noteworthy, especially when considering its derivation from renewable biomass sources like erythritol vulcanchem.comacs.orgrsc.org. As a platform molecule, it serves as a crucial link between raw biomass feedstocks and a range of high-value chemicals, contributing to the development of sustainable chemical industries. The molecule's unique stereochemistry also influences its reactivity, further enhancing its utility in targeted chemical syntheses vulcanchem.com.

Data Tables

Table 1: Key Properties of this compound (CAS 564-00-1)

| Property | Value | Source(s) |

| Chemical Name | This compound / meso-1,2:3,4-diepoxybutane | guidechem.comdrugfuture.comnih.gov |

| CAS Registry Number | 564-00-1 | guidechem.comdrugfuture.com |

| Molecular Formula | C₄H₆O₂ | guidechem.comdrugfuture.comnih.gov |

| Molecular Weight | 86.09 g/mol | guidechem.comdrugfuture.comnih.gov |

| Appearance | Colorless liquid | drugfuture.comchemicalbook.com |

| Boiling Point | 138 °C (at 760 mmHg) | guidechem.comdrugfuture.com |

| Melting Point | -19 °C | guidechem.comdrugfuture.com |

| Density | 1.113 g/mL (at 18 °C) / 1.383 g/mL | guidechem.comdrugfuture.com |

| Solubility | Miscible with water (hydrolyzes to erythritol) | drugfuture.com |

Table 2: Synthesis Precursors and Methods for this compound

| Precursor/Method | Notes | Source(s) |

| Erythritol chlorohydrin | Mentioned as a preparation route. | drugfuture.com |

| 1,4-dichloro-2,3-butanediol | Reaction with NaOH in tetrahydrofuran. | drugfuture.com |

| 1,4-dihydroxy-2-butene | Precursor for the meso-form. | drugfuture.com |

| 3,4-epoxy-1-butene | Precursor for the meso-form. | drugfuture.com |

| 1,4-dibromo-2-butene (B147587) | Precursor for the dl-form. | drugfuture.com |

| Acid-catalyzed dehydration of erythritol | A general synthetic approach. | vulcanchem.com |

| Cyclodehydration of diols | Heteropoly acids can catalyze this reaction to form cyclic ethers. | nih.gov |

Table 3: Applications of this compound

| Application Area | Specific Use | Source(s) |

| Organic Synthesis | Versatile building block, reactive intermediate | guidechem.comvulcanchem.com |

| Polymer Chemistry | Curing polymers | drugfuture.comchemicalbook.com |

| Textile Industry | Crosslinking textile fibers | drugfuture.comchemicalbook.com |

| Chemical Intermediate | Conversion to butadiene, 2,5-dihydrofuran (B41785), THF, etc. | acs.org |

| Biomass Valorization | Platform molecule for bio-derived chemical production | vulcanchem.comacs.orgrsc.org |

List of Compounds Mentioned:

Erythritol

this compound (meso-1,2:3,4-diepoxybutane)

1,4-Anhydroerythritol

Butadiene

2,5-Dihydrofuran

Tetrahydrofuran (THF)

Erythritol chlorohydrin

1,4-dichloro-2,3-butanediol

1,4-dihydroxy-2-butene

3,4-epoxy-1-butene

1,4-dibromo-2-butene

Ethylene glycol

Propylene glycol

Glycol ethers

Ethanolamines

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2R)-oxiran-2-yl]oxirane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O2/c1-3(5-1)4-2-6-4/h3-4H,1-2H2/t3-,4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIVKAOQEXOYFY-ZXZARUISSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](O1)[C@@H]2CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101031782 | |

| Record name | Erythritol anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

86.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

D,l-1,2:3,4-diepoxybutane is a colorless to yellow liquid. (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

291 °F at 760 mmHg (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

114 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1157 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.9 mmHg at 68 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

298-18-0, 564-00-1 | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | rel-(2R,2′S)-2,2′-Bioxirane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=564-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Erythritol anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000564001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | meso-Diepoxybutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32607 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Erythritol anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101031782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-diepoxybutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.510 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-Bioxirane, (2R,2'S)-rel- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIEPOXYBUTANE, MESO- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PFZ3Z96CY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

39 °F (NTP, 1992) | |

| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |

| Record name | D,L-1,2:3,4-DIEPOXYBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20179 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthetic Methodologies for Erythritol Anhydride and Derived Anhydro Compounds

Chemical Synthesis Pathways

The direct dehydration of erythritol (B158007), a four-carbon sugar alcohol, is a key method for producing anhydro-compounds, most notably 1,4-anhydroerythritol. This process typically involves the removal of a water molecule from the polyol structure.

Intramolecular cyclization is the primary mechanism for forming cyclic ethers like 1,4-anhydroerythritol from erythritol. This process is often facilitated by acidic conditions or high temperatures. Research on the dehydration of similar polyalcohols suggests that a protonation-assisted SN2 pathway is dominant, where a hydroxyl group is protonated, rendering it a good leaving group (water), and subsequently attacked by another nucleophilic hydroxyl group within the same molecule, leading to ring closure researchgate.net.

Erythritol can undergo intramolecular dehydration in high-temperature water (523–573 K) without the need for added acid catalysts, yielding anhydroerythritol rsc.org. The rate of dehydration for erythritol in these conditions was observed to be slower compared to threitol, potentially due to structural steric hindrance from its hydroxyl groups rsc.org.

Catalytic approaches also facilitate this transformation. For instance, using H-beta zeolite as a catalyst in methyl isobutyl ketone (MIBK) at 170°C can convert meso-erythritol into a five-membered 1,4-erythritan ketal, which can then be deprotected to yield 1,4-erythritan rsc.org. Furthermore, deoxydehydration (DODH) reactions, which involve the removal of both oxygen and hydrogen, can convert erythritol derivatives like 1,4-anhydroerythritol into compounds such as 2,5-dihydrofuran (B41785), utilizing catalysts like Cp*ReO3 nii.ac.jp. Formic acid can also induce dehydration of erythritol, leading to 2,5-dihydrofuran via a 1,4-anhydroerythritol intermediate acs.org.

Table 1: Direct Dehydration of Erythritol to Anhydro-compounds

| Reaction Condition | Catalyst | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) | Reference |

| High-temperature water | None | Water | 523–573 | Not specified | Anhydroerythritol | Not specified | rsc.org |

| Catalytic conversion | H-beta(20) zeolite | MIBK | 170 | Not specified | 1,4-Erythritan ketal (precursor to 1,4-erythritan) | Not specified | rsc.org |

| Deoxydehydration | Cp*ReO3 | Not specified | Not specified | Not specified | 2,5-Dihydrofuran (via 1,4-anhydroerythritol) | Not specified | nii.ac.jp |

| Dehydration | Formic acid | DMSO | 588 K (315) | Not specified | 2,5-Dihydrofuran (via 1,4-anhydroerythritol) | 42% | acs.org |

Alongside intramolecular cyclization, intermolecular dehydration can occur during the conversion of erythritol. This pathway involves reactions between separate erythritol molecules, potentially leading to the formation of ethers, oligomers, or polymers, rather than simple cyclic compounds. Research indicates that polyol conversions can result in complex product distributions, including furans, other ethers, carbonyl compounds, and carboxylic acids, in addition to char and other undesirable byproducts, particularly under conditions that are not optimized for selective intramolecular cyclization researchgate.net. The hydrodeoxygenation of erythritol, for example, is known to produce a moderately complex distribution of products, highlighting the potential for competing reaction pathways kuleuven.be.

Alternative synthetic strategies for Erythritol Anhydride (B1165640) (butadiene diepoxide) utilize halogenated butanediols and related olefinic precursors. These methods typically involve cyclization reactions driven by the displacement of halide ions.

Erythritol Anhydride, identified as butadiene diepoxide, can be synthesized from erythrityl chlorohydrin drugfuture.com. This process likely involves an intramolecular cyclization where a hydroxyl group on the erythrityl chlorohydrin molecule displaces the chloride atom, forming an epoxide ring.

A well-documented route to this compound (butadiene diepoxide) involves the reaction of 1,4-dichloro-2,3-butanediol. Refluxing this dichloro-compound in tetrahydrofuran (B95107) (THF) in the presence of sodium hydroxide (B78521) (NaOH) leads to dehydrochlorination and subsequent intramolecular cyclization, forming the diepoxide structure drugfuture.com.

Other related syntheses for precursors to erythritol derivatives also involve halogenated compounds. For instance, 1,4-dichloro-2-butene, a byproduct of chloroprene (B89495) manufacturing, can be hydrolyzed to 1,4-dihydroxy-2-butene. This diol can then be converted into epoxides, such as 1,4-dihydroxy-2,3-epoxybutane ysu.amysu.am.

Table 2: Synthesis of this compound (Butadiene Diepoxide) from Halogenated Precursors

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reference |

| Erythrityl chlorohydrin | Not specified (cyclization) | This compound (Butadiene diepoxide) | Not specified | drugfuture.com |

| 1,4-Dichloro-2,3-butanediol | Reflux in THF with NaOH | This compound (Butadiene diepoxide) | Not specified | drugfuture.com |

Compound List:

Erythritol

Anhydroerythritol (1,4-anhydroerythritol, erythritan)

this compound (Butadiene diepoxide, meso-1,2:3,4-diepoxybutane)

Threitol

2,5-Dihydrofuran

1,4-Erythritan ketal

Erythrityl chlorohydrin

1,4-Dichloro-2,3-butanediol

1,4-Dihydroxy-2-butene

1,4-Dihydroxy-2,3-epoxybutane

Synthetic Routes from Halogenated Butanediols and Olefinic Precursors

Routes from Dihydroxy- and Dibromo-butenesnih.gov

While direct routes from dihydroxy- or dibromo-butenes to this compound are not extensively detailed in the provided literature, related synthetic strategies for anhydro-erythritol derivatives involve the epoxidation of alkenes and dienes nih.gov. These methods typically lead to cyclic ethers, such as 2,3-anhydroerythritol, through the formation and subsequent cyclization of epoxide intermediates. Although specific examples using dihydroxy- or dibromo-butenes as direct precursors for this compound are not explicitly found, the general principle of cyclization from unsaturated C4 precursors is established in the synthesis of related anhydro-polyols nih.gov.

Asymmetric and Stereoselective Synthesis Approaches

Achieving stereochemical control in the synthesis of anhydro-erythritol derivatives is paramount, given their potential applications as chiral building blocks. Asymmetric and stereoselective methodologies are employed to control the configuration of newly formed stereocenters or to selectively isolate specific enantiomers.

Diastereoselective Synthesis of Anhydro-Erythritol Derivativesresearchgate.net

Diastereoselective synthesis aims to control the relative stereochemistry of multiple chiral centers within a molecule. For anhydro-erythritol derivatives, this can be achieved through several approaches:

Crystallization-Induced Deracemization : A notable strategy involves the deracemization of monoacylated 1,4-anhydroerythritols. These meso compounds, possessing internal symmetry, can be converted into racemic mixtures of enantiomers through intramolecular acyl transfer in the presence of a base. Subsequent controlled crystallization, such as Viedma ripening or solvent evaporation, can then selectively isolate one enantiomer, leading to highly enantioenriched products researchgate.netresearchgate.netresearchgate.net. For example, the O-(p-anisoyl) derivative of 1,4-anhydroerythritol has been successfully deracemized to yield enantiopure crystals with high enantiomeric excess (ee) researchgate.netresearchgate.net. This method has demonstrated an isolated yield of 82% and an assay ee of 96% researchgate.net.

Stereoselective Cyclization Reactions : The Prins cyclization, catalyzed by phosphomolybdic acid (PMA) in aqueous media, has been employed for the diastereoselective synthesis of 4-hydroxytetrahydropyran derivatives from homoallylic alcohols and aldehydes or cyclic ketones organic-chemistry.org. This reaction proceeds with high yields (80–92%) and exhibits all-cis selectivity, indicating significant diastereocontrol organic-chemistry.org.

Table 1: Diastereoselective Synthesis Examples

| Reaction Type | Precursor(s) | Catalyst/Conditions | Product Type | Yield | Diastereoselectivity | Citation |

| Prins Cyclization | Homoallylic alcohols, aldehydes/cyclic ketones | PMA in water, room temperature | 4-hydroxytetrahydropyran derivatives | 80-92% | All-cis (High) | organic-chemistry.org |

| Grignard Addition & Dehydration | 2,3-O-isopropylidene-β-L-erythrofuranose, o-benzophenone MgBr derivative | Not specified (followed by dehydration) | 4'-benzophenone-substituted nucleoside analog | N/A | dr > 95:5 | nih.govacs.org |

Chiral Pool Strategies Utilizing Erythritol as a Precursorresearchgate.netacs.org

Erythritol, a readily available C4 tetrol, serves as an excellent chiral pool starting material for the synthesis of various chiral compounds, including anhydro-erythritol derivatives. The inherent meso-symmetry of erythritol necessitates strategies for its desymmetrization to access enantiomerically pure building blocks niscpr.res.in.

Enzymatic Desymmetrization : Enzymes can be employed to selectively functionalize one of the hydroxyl groups of erythritol or its derivatives, thereby breaking the molecule's symmetry and yielding chiral intermediates niscpr.res.inresearchgate.net. These chiral intermediates can then be further manipulated to form anhydro-erythritol structures.

Chemical Transformations : Erythritol can be protected and then subjected to various chemical transformations. For instance, protection of the vicinal diol groups of erythritol, such as with an isopropylidene group, yields derivatives like 2,3-O-isopropylidene-β-L-erythrofuranose nih.govacs.org. These protected forms can then be utilized in stereoselective reactions, such as Grignard additions, to introduce new chiral centers nih.govacs.org.

Table 2: Chiral Pool Strategies Using Erythritol

| Strategy | Starting Material | Key Transformation(s) | Product Type | Citation |

| Chiral Pool (General) | Erythritol | Various chemical and chemoenzymatic transformations, including desymmetrization | C4 chiral building blocks, anhydro-erythritol derivatives | niscpr.res.inresearchgate.net |

| Protection & Stereoselective Reaction | Erythritol -> 2,3-O-isopropylidene-β-L-erythrofuranose | Grignard addition to the protected derivative followed by dehydration | 4'-benzophenone-substituted nucleoside analog (and related erythritol derivatives) | nih.govacs.org |

Chemoenzymatic and Biocatalytic Syntheses

Chemoenzymatic and biocatalytic approaches offer mild, selective, and sustainable routes for synthesizing complex molecules, including anhydro-erythritol derivatives nih.govmdpi.comnorthwestern.eduuni-greifswald.dersc.org. These methods leverage the exquisite specificity of enzymes to perform transformations that are challenging for traditional chemical synthesis.

Enzyme-Mediated Desymmetrization in Anhydro-Erythritol Synthesisacs.org

Enzyme-mediated desymmetrization is a powerful strategy for generating chiral molecules from prochiral or meso starting materials. In the context of erythritol derivatives, enzymes can selectively modify one of the equivalent functional groups, leading to enantiomerically enriched products niscpr.res.inresearchgate.netresearchgate.netmdpi.com.

Lipase-Catalyzed Desymmetrization : Lipases are frequently used for the desymmetrization of diols through selective acylation or hydrolysis. This approach can potentially convert the entire substrate into an enantiopure product, a significant advantage over kinetic resolution which is limited to a 50% theoretical yield researchgate.netmdpi.com.

Other Enzyme Classes : While lipases are prominent, other enzymes, such as oxidoreductases, can also be employed for stereoselective modifications, enabling the synthesis of chiral intermediates that can be converted into anhydro-erythritol structures mdpi.com. Erythritol itself has been utilized as a substrate for enzyme-catalyzed construction of C4 chiral building blocks, including through chemoenzymatic desymmetrization researchgate.net.

Table 3: Enzyme-Mediated Desymmetrization Examples

| Enzyme Type | Substrate Class | Key Transformation | Outcome/Advantage | Citation |

| Lipases | Meso-diols | Selective Acylation/Hydrolysis | High enantioselectivity, potential for 100% yield of enantiopure product | researchgate.netmdpi.com |

| Enzymes | Erythritol | Desymmetrization | Construction of C4 chiral building blocks, access to enantiopure intermediates | niscpr.res.inresearchgate.net |

Biosynthesis-Inspired Routes to Anhydro-Forms

While specific biosynthesis-inspired routes to anhydro-erythritol forms are not explicitly detailed in the reviewed literature, the general principles of biocatalysis and enzyme engineering are being applied to create novel synthetic pathways for complex molecules nih.govnih.govau.dk. Future research may explore mimicking natural metabolic pathways or utilizing engineered enzymes to efficiently produce specific anhydro-erythritol structures from bio-based precursors.

Compound List

Erythritol

1,4-Anhydroerythritol

2,5-Anhydroerythritol

2,3-Anhydroerythritol

2,3-Anhydro-DL-threitol

2,3:4,5-Dianhydrogalactitol

2,3:4,5-Dianhydroallitol

Monoacylated 1,4-anhydroerythritols

O-(p-anisoyl) derivative of 1,4-anhydroerythritol

2,3-O-isopropylidene-β-L-erythrofuranose

4-hydroxytetrahydropyran derivatives

4'-benzophenone-substituted nucleoside analog

Reactivity Profiles and Mechanistic Investigations of Erythritol Anhydride

Ring-Opening Reactions of Diepoxide and Cyclic Ether Structures

The characteristic reactivity of erythritol (B158007) anhydride (B1165640) (1,2:3,4-diepoxybutane) is dominated by the strain of its two epoxide rings, making it highly susceptible to ring-opening reactions with a variety of nucleophiles. nih.gov These reactions can be catalyzed by either acid or base.

Under basic or neutral conditions, the reaction follows an SN2 mechanism. The nucleophile attacks the less sterically hindered carbon atom of the epoxide ring, causing the C-O bond to break and invert the stereochemistry at the site of attack. libretexts.org For the diepoxide, this can happen sequentially at both epoxide moieties.

Under acidic conditions, the epoxide oxygen is first protonated, forming a good leaving group and activating the ring for nucleophilic attack. The reaction has significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge. libretexts.org The hydrolysis of epoxides gives trans-1,2-diols. libretexts.org

The related compound, 1,4-anhydroerythritol, is a five-membered cyclic ether (a tetrahydrofuran (B95107) derivative). While significantly more stable than the diepoxide, it can also undergo ring-opening reactions, though this typically requires more stringent conditions and catalytic activation. researchgate.net

Catalytic Transformations of Anhydro-Erythritol

Anhydro-erythritols serve as platform molecules for the synthesis of various valuable chemicals through catalytic transformations. acs.org These reactions often involve C-O bond cleavage (hydrogenolysis) or dehydration.

1,4-Anhydroerythritol, which can be produced by the acid-catalyzed dehydration of erythritol, is a key intermediate. researchgate.netacs.org It can be catalytically converted into important C4 chemicals:

1,4-Butanediol (B3395766): A significant industrial chemical, 1,4-butanediol can be synthesized from 1,4-anhydroerythritol via one-pot reactions involving deoxydehydration and subsequent hydrogenation steps. Catalyst systems such as ReOₓ-Au/CeO₂ combined with ReOₓ/C have achieved yields of up to 90%. researchgate.net

2,5-Dihydrofuran (B41785): This compound is an intermediate in the pathway to 1,4-butanediol and can be obtained in high yield from 1,4-anhydroerythritol using organorhenium catalysts like methyltrioxorhenium (MTO). researchgate.netrsc.org

Butadiene: Catalytic deoxygenation of erythritol can lead to butadiene, a crucial monomer for the rubber industry. acs.org

The choice of catalyst is critical for directing the reaction toward the desired product. Rhenium-based catalysts, often modified with other metals like iridium or gold and supported on materials like silica (B1680970) or ceria, are particularly effective for these transformations. researchgate.netrsc.orgunl.edu.ar Ruthenium on a carbon support (Ru/C) has also been used for the conversion of C5 sugars into C4-tetritols like erythritol under mild conditions. rsc.orgrsc.org Furthermore, phosphorylated anhydro erythritol has been synthesized and used as a biobased flame retardant. mdpi.com

| Starting Material | Catalyst System | Main Product(s) | Reference(s) |

| 1,4-Anhydroerythritol | ReOₓ-Au/CeO₂ + ReOₓ/C | 1,4-Butanediol | researchgate.net |

| 1,4-Anhydroerythritol | Methyltrioxorhenium (MTO) | 2,5-Dihydrofuran | rsc.org |

| Erythritol | Ir-ReOₓ/SiO₂ | 1,4-Butanediol | rsc.org |

| Xylose (C5 Sugar) | 5 wt% Ru/C | Erythritol, Threitol | rsc.orgrsc.org |

Hydrogenolysis and Deoxygenation Pathways to Bio-Butanediols

The catalytic hydrodeoxygenation of 1,4-anhydroerythritol is a key strategy for producing bio-based butanediols (BDOs). This process involves C-O bond cleavage and replacement with C-H bonds, using molecular hydrogen as the reducing agent. acs.org The selectivity towards specific BDO isomers—such as 1,2-BDO, 1,3-BDO, 1,4-BDO, and 2,3-BDO—is highly dependent on the catalyst system employed. acs.orgshokubai.org

Several catalyst systems have been investigated for the conversion of erythritol and its anhydride to butanediols.

1,2-Butanediol (B146104): A ReOₓ-Pd/CeO₂ catalyst has demonstrated high efficiency in converting erythritol to 1,2-butanediol, achieving a notable yield of 77%. acs.org This system preferentially cleaves vicinal C-O bonds. shokubai.org

1,3-Butanediol (B41344): The production of 1,3-BDO from 1,4-anhydroerythritol has been achieved with an Ir-ReOₓ/SiO₂ catalyst, which showed a selectivity of 23-25%. shokubai.org A Pt-WOₓ/SiO₂ catalyst has also been reported for this conversion. x-mol.net

1,4-Butanediol: The Ir-ReOₓ/SiO₂ catalyst, known for its activity in C-O hydrogenolysis, has been used to produce 1,4-BDO from erythritol with a maximum yield of 25% (at 74% conversion). acs.org However, prolonged reaction times can lead to over-hydrogenolysis, forming 1-butanol. acs.org A mixed catalyst system of ReOₓ-Au/CeO₂ and ReOₓ/C has been reported to convert 1,4-anhydroerythritol to 1,4-BDO with a very high yield of approximately 90%. researchgate.net This process involves the initial deoxydehydration of the substrate to 2,5-dihydrofuran, followed by its conversion to the final product. researchgate.net

2,3-Butanediol (B46004): Using a Rh-MoOₓ/SiO₂ catalyst, 1,4-anhydroerythritol was converted to 2,3-butanediol with a maximum yield of 12%. shokubai.org

The following table summarizes key research findings on the catalytic hydrogenolysis of erythritol and 1,4-anhydroerythritol to various butanediols.

| Feedstock | Catalyst | Temperature | H₂ Pressure | Max. Yield/Selectivity | Product |

| Erythritol | ReOₓ-Pd/CeO₂ | - | - | 77% Yield | 1,2-Butanediol |

| 1,4-Anhydroerythritol | Ir-ReOₓ/SiO₂ | 120 °C | 8 MPa | 23-25% Selectivity | 1,3-Butanediol |

| Erythritol | Ir-ReOₓ/SiO₂ | 100 °C | 8 MPa | 25% Yield | 1,4-Butanediol |

| 1,4-Anhydroerythritol | ReOₓ-Au/CeO₂ + ReOₓ/C | 140 °C | - | ~90% Yield | 1,4-Butanediol |

| 1,4-Anhydroerythritol | Rh-MoOₓ/SiO₂ | 120 °C | 8 MPa | 12% Yield | 2,3-Butanediol |

| Erythritol | Rh/ReOₓ/TiO₂ | 200 °C | 2.5 MPa | 37.5% Yield | Butanediols (mixture) |

Catalytic Conversion to Other C4 Platform Chemicals

Beyond butanediols, erythritol and its anhydride can be transformed into other significant C4 platform chemicals, which are traditionally derived from petrochemical sources like butadiene, butenes, and maleic anhydride. acs.orgmdpi.com

Key C4 chemicals derived from erythritol include:

Tetrahydrofuran (THF): A highly efficient conversion of 1,4-anhydroerythritol to THF (over 99% yield) has been achieved using a ReOₓ-Pd/CeO₂ catalyst system with H₂ as the reductant. acs.org

1,3-Butadiene (B125203): This vital industrial monomer can be produced from erythritol via deoxydehydration (DODH). acs.orgresearchgate.net An Ag-modified CeO₂-supported Rhenium catalyst has shown high activity, yielding up to 90% 1,3-butadiene under solvent-free conditions. researchgate.net This route is considered economically attractive as it consumes less hydrogen compared to the production of 1,4-BDO from succinic acid followed by dehydration. acs.org

2,5-Dihydrofuran: This compound is a key intermediate in the two-step synthesis of 1,4-butanediol from 1,4-anhydroerythritol. researchgate.net The first step involves the deoxydehydration of 1,4-anhydroerythritol to 2,5-dihydrofuran, catalyzed by ReOₓ-Au/CeO₂. researchgate.net

The table below highlights the catalytic conversion of erythritol derivatives to other C4 platform chemicals.

| Feedstock | Catalyst | Product | Max. Yield |

| 1,4-Anhydroerythritol | ReOₓ-Pd/CeO₂ | Tetrahydrofuran (THF) | >99% |

| Erythritol | Ag-Re/CeO₂ | 1,3-Butadiene | 90% |

| 1,4-Anhydroerythritol | ReOₓ-Au/CeO₂ | 2,5-Dihydrofuran | Intermediate |

Mechanism-Oriented Catalysis Studies

Understanding the reaction mechanisms is crucial for designing selective catalysts for the conversion of erythritol anhydride. The primary reaction types are C-O hydrogenolysis and deoxydehydration (DODH). acs.org

C-O Hydrogenolysis: This reaction involves the cleavage of a C-O single bond with the addition of hydrogen (R-OR' + H₂ → RH + R'OH). acs.org Catalysts like Ir-ReOₓ/SiO₂ are highly active for hydrogenolysis. acs.org For instance, in the conversion of erythritol, this catalyst is expected to selectively cleave the C-O bonds to produce 1,4-butanediol. acs.org However, controlling the selectivity can be challenging, as over-reaction can lead to butanols. acs.org The reaction often proceeds step-by-step, with sequential removal of hydroxyl groups. acs.org

Deoxydehydration (DODH): This is a powerful method for removing vicinal hydroxyl groups from polyols to form an alkene in a single step (R-CH(OH)-CH(OH)-R' → R-CH=CH-R' + 2H₂O). researchgate.net The DODH of erythritol yields 1,3-butadiene. researchgate.net This reaction is considered a variant of hydrogenolysis, where an alkene is produced and subsequently hydrogenated if the catalyst possesses hydrogenation activity. acs.org For example, the ReOₓ-Pd/CeO₂ system converts erythritol to 1,2-butanediol through a pathway that involves DODH followed by hydrogenation. acs.org

Dehydration and Oxidation Pathways: Thermal degradation studies of erythritol show that intramolecular dehydration can lead to the formation of cyclic ethers like 1,4-erythritane (1,4-anhydroerythritol) via an SN² substitution process. mdpi.com Intermolecular dehydration can also occur, potentially forming carbonyl compounds through a carbocation intermediate (SN¹ mechanism). mdpi.com In the presence of oxygen, oxidation pathways can lead to the formation of carbonyl groups or fragmentation products through C-C bond scission. mdpi.com

Fragmentation and Decarbonylation: Under certain catalytic conditions, especially with catalysts like Ru/C, C-C bond scission can occur. wur.nlrsc.org For C5 sugars, this can involve a formal decarbonylation step to produce C4-polyols like erythritol. wur.nlrsc.org While not a direct reaction of this compound, this highlights that C-C cleavage is a competing reaction pathway in polyol conversion. wur.nlconicet.gov.ar

Structural Elucidation and Advanced Spectroscopic Characterization of Erythritol Anhydride

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

NMR spectroscopy is an indispensable tool for determining the structure and stereochemistry of organic molecules. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are employed to provide comprehensive structural information for 1,4-anhydroerythritol.

1D NMR (¹H, ¹³C) Applications

One-dimensional NMR spectroscopy provides fundamental information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within the molecule. 1,4-Anhydroerythritol, with its tetrahydrofuran (B95107) ring and two hydroxyl groups, exhibits characteristic spectral patterns.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to display distinct signals for the different types of protons present. The molecule features two methylene (B1212753) (-CH₂-) groups within the furanoid ring and two methine (-CH-) groups directly attached to hydroxyl substituents. The hydroxyl protons themselves will also give rise to a signal, the position of which can be variable and dependent on concentration and solvent. The chemical shifts and splitting patterns of these signals provide information about the connectivity and relative positions of protons. For instance, adjacent protons will exhibit coupling, leading to the splitting of signals into multiplets. The presence of two hydroxyl groups suggests signals in the typical range for alcohols, while the ring protons will appear in characteristic regions for cyclic ethers.

¹³C NMR Spectroscopy: Carbon-13 NMR spectroscopy reveals the number of unique carbon environments and their chemical shifts. For 1,4-anhydroerythritol, one would expect signals corresponding to the two methylene carbons and the two methine carbons. The chemical shifts are diagnostic; carbons bearing hydroxyl groups (C-OH) typically resonate at higher chemical shifts (around 70-80 ppm) compared to methylene carbons within the ring (around 60-70 ppm).

Table 5.1.1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for 1,4-Anhydroerythritol

| Nucleus | Type of Proton/Carbon | Expected Chemical Shift Range (ppm) | Significance |

| ¹H | Ring CH₂ | 3.5 – 4.0 | Protons on the methylene carbons of the tetrahydrofuran ring. |

| ¹H | Ring CH-OH | 3.5 – 4.5 | Methine protons adjacent to hydroxyl groups; coupling patterns reveal neighboring protons. |

| ¹H | -OH | Variable (e.g., 2.0 – 5.0) | Position is solvent and concentration dependent; may appear as a singlet or show coupling to adjacent protons. |

| ¹³C | Ring CH₂ | 60 – 70 | Carbons in the methylene positions of the tetrahydrofuran ring. |

| ¹³C | Ring CH-OH | 70 – 80 | Carbons bearing hydroxyl groups; deshielded due to electronegativity of oxygen. |

Sources confirming the availability of NMR spectra for 1,4-anhydroerythritol include nih.govchemicalbook.comguidechem.commdpi.com.

2D NMR Techniques (e.g., COSY, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques provide crucial information by correlating signals from different nuclei, thereby enabling the assignment of complex spectra and the determination of stereochemical relationships.

COSY (Correlation Spectroscopy): COSY experiments reveal proton-proton scalar couplings, establishing which protons are vicinal (adjacent) to each other. For 1,4-anhydroerythritol, COSY would confirm the connectivity within the tetrahydrofuran ring, showing correlations between the CH₂ protons and the adjacent CH protons, and between the CH protons and their neighboring CH₂ groups. This helps in piecing together the molecular framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close to each other, typically within a distance of 5 Å. This technique is invaluable for determining the relative stereochemistry of the hydroxyl groups and the conformation of the furanoid ring. For example, if the two hydroxyl groups are in a cis configuration, specific NOE cross-peaks would be observed between the protons on the carbons bearing these hydroxyl groups and potentially between protons on opposite sides of the ring. The detailed analysis of NOESY cross-peak intensities can help distinguish between different stereoisomers and confirm the preferred conformation of the molecule mdpi.com.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavelengths, which corresponds to the vibrational modes of chemical bonds.

For 1,4-anhydroerythritol, FTIR analysis is expected to reveal characteristic absorption bands associated with its functional groups:

O-H Stretching: A broad and strong absorption band in the region of 3200–3500 cm⁻¹ is indicative of the hydroxyl (-OH) groups, due to hydrogen bonding between molecules innovatechlabs.com.

C-H Stretching: Absorption bands in the range of 2850–2960 cm⁻¹ correspond to the stretching vibrations of the C-H bonds in the methylene and methine groups innovatechlabs.com.

C-O Stretching: The presence of ether linkages within the tetrahydrofuran ring and the alcohol C-O bonds will result in strong absorption bands in the fingerprint region, typically between 1000–1250 cm⁻¹ innovatechlabs.com. These bands are characteristic of cyclic ethers and secondary alcohols.

Table 5.2: Characteristic FTIR Absorption Frequencies for 1,4-Anhydroerythritol

| Functional Group | Absorption Band (cm⁻¹) | Type of Vibration |

| O-H | 3200 – 3500 | Stretching |

| C-H | 2850 – 2960 | Stretching |

| C-O (Ether) | 1000 – 1250 | Stretching |

| C-O (Alcohol) | 1000 – 1250 | Stretching |

Sources confirming the availability of FTIR spectra for 1,4-anhydroerythritol include nih.govunila.ac.idresearchgate.netresearchgate.net.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. It is essential for confirming the molecular identity of 1,4-anhydroerythritol.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

GC-MS is a widely used technique for analyzing volatile and semi-volatile compounds. While 1,4-anhydroerythritol is polar and may not be sufficiently volatile for direct GC analysis, it can be analyzed effectively after derivatization to increase its volatility and thermal stability.

Derivatization: Common derivatization methods, such as trimethylsilylation (TMS), convert the polar hydroxyl groups into less polar, more volatile silyl (B83357) ethers hmdb.camdpi.comnist.gov. This process typically involves reacting the compound with a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA).

Analysis: In GC-MS, the derivatized 1,4-anhydroerythritol is separated chromatographically, and then ionized (commonly by Electron Ionization, EI). The resulting mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the derivatized molecule, along with characteristic fragment ions. These fragments arise from the cleavage of chemical bonds within the molecule, providing valuable clues about its structure. The fragmentation patterns are often reproducible and can be compared to spectral libraries for identification.

Table 5.3.1: Expected Key m/z Values for TMS-Derivatized Erythritol (B158007)

| Compound Type | Expected Molecular Ion (M⁺) (m/z) | Characteristic Fragment Ions (m/z) | Source Reference for Erythritol (4TMS) |

| Erythritol (4 TMS) | ~410 (for C₁₆H₄₂O₄Si₄) | Fragmentations related to TMS groups and the butane (B89635) backbone. | nist.gov |

| Note: Specific data for 1,4-anhydroerythritol derivatives may vary. |

GC-MS analysis of related polyols and metabolites, including derivatized erythritol, is documented in hmdb.camdpi.commassbank.euresearchgate.net.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS) for Complex Mixtures

HPLC-MS/MS is a highly sensitive and selective technique that is well-suited for the analysis of polar and less volatile compounds like 1,4-anhydroerythritol, often without the need for derivatization.

Separation and Detection: HPLC separates the components of a mixture based on their differential interactions with a stationary phase and a mobile phase. The eluent from the HPLC column is then directed into a mass spectrometer.

Molecular Identity: In the mass spectrometer, molecules are ionized (e.g., via Electrospray Ionization, ESI, or Atmospheric Pressure Chemical Ionization, APCI). This typically results in the formation of protonated molecules ([M+H]⁺) or adducts with metal ions (e.g., [M+Na]⁺). For 1,4-anhydroerythritol (MW 104.10), a protonated molecule would be expected around m/z 105.05.

Structural Information (MS/MS): Tandem mass spectrometry (MS/MS) provides further structural elucidation by selecting a specific ion (precursor ion) and fragmenting it. The resulting fragment ions provide detailed information about the molecule's structure, confirming its identity and potentially revealing stereochemical aspects or functional group arrangements. HPLC-MS/MS is particularly valuable for analyzing complex biological or chemical samples where selective detection and quantification are required researchgate.netrsc.orgrsc.orgresearchgate.net.

Table 5.3.2: Expected Molecular Ion Information for 1,4-Anhydroerythritol

| Compound | Expected Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) | Expected [M+Na]⁺ (m/z) |

| 1,4-Anhydroerythritol | 104.10 | ~105.05 | ~127.03 |

Sources discussing HPLC-MS/MS for sugar analysis and related compounds include researchgate.netrsc.orgrsc.orgresearchgate.net.

Ion Mobility Spectrometry (IMS)

Ion Mobility Spectrometry (IMS) is an analytical technique that separates ions based on their drift velocity through a gas under the influence of an electric field. This separation is influenced by the ion's size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, enhancing the ability to identify and structurally elucidate compounds, particularly in complex matrices ( bruker.com, chromatographyonline.com, ub.edu). IMS can offer rapid analysis, cost-effectiveness, and valuable insights into molecular structure and conformation ( nih.gov, chromatographyonline.com).

IMS has been applied to various classes of compounds, including sugar alcohols, for their characterization and quantification ( nih.gov). For instance, studies have investigated the IMS response of erythritol, noting optimal conditions related to desorption temperatures and limitations in quantification range ( nih.gov). The technique's ability to differentiate compounds based on their mobility characteristics makes it a powerful tool for structural analysis, including the characterization of molecules like anhydrides, where specific structural features can influence ion mobility ( uni-duesseldorf.de).

However, specific detailed research findings or data tables detailing the application of Ion Mobility Spectrometry to Erythritol anhydride (B1165640) (C₄H₆O₂) were not identified within the provided search results. The available literature primarily focuses on the IMS analysis of erythritol (C₄H₁₀O₄) or discusses IMS in broader contexts of chemical analysis and bioanalysis ( bruker.com, chromatographyonline.com, nih.gov, ub.edu).

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray Crystallography, particularly Single Crystal X-ray Diffraction (SCXRD), is a definitive method for determining the three-dimensional structure of crystalline compounds, including the assignment of absolute and relative stereochemistry ( veranova.com, mit.edu). This technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice. By analyzing the diffraction pattern, scientists can reconstruct the precise arrangement of atoms in space, providing unambiguous structural information, even for molecules composed of light atoms like oxygen ( veranova.com, mit.edu).

The determination of stereochemistry is critical for understanding a molecule's properties and biological activity. X-ray crystallography has been instrumental in confirming the structures and stereochemical configurations of numerous organic molecules, including carbohydrates and their derivatives ( researchgate.net, researchgate.net). For example, X-ray diffraction has been used to analyze crystalline forms of erythritol, providing insights into its crystal structures and crystallization processes under various conditions ( nih.gov, google.com, researchgate.net, nih.gov). These studies highlight the utility of X-ray crystallography in characterizing the solid-state properties of polyols.

Despite the established role of X-ray crystallography in stereochemical determination and the study of crystalline forms of related compounds like erythritol, specific detailed research findings or data tables pertaining to the absolute or relative stereochemistry determination of Erythritol anhydride (C₄H₆O₂) via X-ray crystallography were not found in the provided search results. While the molecular formula and CAS number for this compound are listed ( alfa-chemistry.com), comprehensive crystallographic data for this specific compound was not available in the searched literature.

Computational Chemistry and Theoretical Investigations of Erythritol Anhydride

Quantum Mechanical Studies of Electronic Structure and Bonding

Quantum mechanical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of molecules like erythritol (B158007) anhydride (B1165640). While direct computational studies on erythritol anhydride are not extensively available in the public domain, we can infer its properties from studies on its precursor, erythritol, and related anhydro sugars.

DFT calculations on erythritol have been used to study its conformational preferences and intramolecular hydrogen bonding networks. nih.gov These calculations reveal the distribution of electron density and the nature of the chemical bonds within the molecule. For this compound, similar quantum mechanical studies would focus on:

Ring Strain and Stability: The formation of the anhydride ring introduces strain compared to the linear erythritol. Quantum mechanical calculations can quantify this strain energy, providing insights into the thermodynamic stability of the anhydride.

Bonding in the Ether Linkage: The C-O-C ether linkage is the defining feature of the anhydride. Theoretical studies can characterize the bond lengths, bond angles, and the electronic nature of these bonds. This includes analyzing the partial charges on the carbon and oxygen atoms and the covalent character of the bonds.

Electron Density Distribution: Analysis of the electron density distribution can reveal the reactive sites of the molecule. For instance, the oxygen atom of the ether linkage is expected to have a high electron density, making it a potential site for electrophilic attack.

A comparative analysis of the electronic properties of erythritol and its anhydride would highlight the changes in reactivity and intermolecular interactions upon cyclization.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular Dynamics (MD) simulations are a powerful computational tool for exploring the dynamic behavior of molecules, including their conformational changes and interactions with solvents. nih.gov For this compound, MD simulations can provide a detailed picture of its behavior in different environments.

Conformational Landscapes: this compound, with its five-membered ring, can adopt various conformations. MD simulations can map out the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its physical and chemical properties. Studies on other anhydro sugars have demonstrated the utility of MD in understanding their conformational flexibility. nih.gov

Solvation Effects: The interaction of this compound with solvents, particularly water, is critical for its behavior in biological and chemical systems. MD simulations can model the solvation shell around the molecule, revealing:

Hydrogen Bonding: The ability of the hydroxyl groups on the anhydride to form hydrogen bonds with water molecules.

Influence on Conformation: How the solvent affects the conformational preferences of the anhydride ring.

The table below summarizes key parameters that can be obtained from MD simulations of this compound.

| Parameter | Description | Significance |

| Dihedral Angle Distributions | Probability distribution of key torsional angles in the molecule. | Reveals the preferred conformations and flexibility of the ring and side chains. |

| Radial Distribution Functions | Describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. | Provides insights into the structure of the solvation shell and specific solute-solvent interactions. |

| Hydrogen Bond Lifetimes | The average duration of hydrogen bonds between the solute and solvent. | Indicates the strength and dynamics of solute-solvent hydrogen bonding. |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Tracks the stability and conformational changes of the molecule over time. |

Mechanistic Studies of Reaction Pathways and Transition States

Computational methods are invaluable for investigating the mechanisms of chemical reactions, including the formation of this compound from erythritol. By mapping the reaction pathway, it is possible to identify transition states and calculate activation energies, which are key to understanding reaction rates and selectivity.

The formation of this compound is an intramolecular dehydration or cyclization reaction. Theoretical studies can explore different possible mechanisms for this reaction, which could be acid-catalyzed or occur under thermal conditions. A computational study of the reaction between furfuryl alcohol and itaconic anhydride highlights how different reaction pathways can be evaluated to determine the most likely mechanism. researchgate.net

For the cyclization of erythritol, computational studies would typically involve:

Reactant and Product Optimization: The geometries of erythritol and this compound are optimized to find their lowest energy structures.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactant and product. The transition state is a saddle point on the potential energy surface.

Frequency Calculations: These calculations confirm that the optimized structures are true minima (reactants and products) or first-order saddle points (transition states) and provide the zero-point vibrational energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactant and product, confirming the proposed mechanism.

The reactivity of anhydro sugars is largely determined by the size of the oxygen-containing ring. researchgate.net Computational studies can quantify the ring strain and its effect on the activation energy for ring-opening reactions, providing a theoretical basis for their observed reactivity.

Theoretical Approaches to Catalyst Design and Process Optimization

The synthesis of cyclic ethers like this compound from diols can be facilitated by catalysts. nih.govresearchgate.netnih.gov Theoretical and computational chemistry play a crucial role in the rational design of new catalysts and the optimization of existing catalytic processes.

For the production of this compound, the key reaction is the selective dehydration of erythritol. Theoretical approaches to catalyst design for this process would focus on:

Understanding Catalytic Mechanisms: Using quantum mechanics to model the interaction of erythritol with the active site of a catalyst. This can help elucidate the reaction mechanism at a molecular level and identify the rate-determining step.

Screening Potential Catalysts: High-throughput computational screening can be used to evaluate a large number of potential catalyst materials. By calculating key descriptors, such as the binding energy of erythritol to the catalyst surface or the activation energy for the dehydration reaction, promising candidates can be identified for experimental validation.

Optimizing Catalyst Performance: Computational studies can guide the modification of existing catalysts to improve their activity, selectivity, and stability. For example, the effect of adding different promoters or changing the support material can be investigated theoretically.

Heteropoly acids have been shown to be effective catalysts for the cyclodehydration of various 1,n-diols. nih.govresearchgate.netnih.gov Theoretical studies could be employed to understand why certain heteropoly acids are more effective than others and to design new, more efficient catalysts based on this understanding.

The table below outlines theoretical approaches and their applications in catalyst design for this compound synthesis.

| Theoretical Approach | Application |

| Density Functional Theory (DFT) | Investigate the electronic structure of catalyst active sites and their interaction with erythritol. Calculate reaction energies and activation barriers. |

| Molecular Dynamics (MD) | Simulate the diffusion of reactants and products within porous catalyst structures. Study the effect of solvent on the catalytic reaction. |

| Kinetic Modeling | Use calculated energetic data to predict reaction rates and catalyst turnover frequencies under different process conditions. |

Computational Approaches to Isomerism and Stereoisomer Discrimination

Computational methods can be a powerful tool for studying the different possible isomers of this compound and for predicting their properties, which can aid in their experimental identification and separation.

Conformational Analysis of Stereoisomers: Each stereoisomer of this compound will have a unique set of stable conformations. Computational methods can be used to explore the conformational space of each isomer and identify the lowest energy conformers.

Prediction of Spectroscopic Properties: Theoretical calculations can predict various spectroscopic properties, such as NMR chemical shifts, vibrational frequencies (IR and Raman), and chiroptical properties (e.g., optical rotation and circular dichroism). These predicted spectra can be compared with experimental data to help identify the specific stereoisomer that has been synthesized. A joint experimental and computational study on mannitol (B672) and erythritol demonstrated the power of this approach in analyzing their spectral properties. nih.gov

Thermodynamic Stability: Quantum chemical calculations can be used to determine the relative thermodynamic stabilities of the different stereoisomers. This information can be valuable for understanding the product distribution in a chemical synthesis.

By combining these computational approaches, a detailed understanding of the stereoisomers of this compound can be achieved, which is essential for applications where stereochemistry is important.

Advanced Research Applications of Erythritol Anhydride and Its Derivatives

Degradation Pathways and Stability Studies of Anhydro-Forms

The stability of erythritol (B158007) anhydride (B1165640) and its related anhydro-forms is a critical area of research, especially when considering their use in applications involving elevated temperatures or oxidative environments. Studies primarily investigate thermal and oxidative degradation mechanisms to elucidate decomposition pathways, identify byproducts, and determine conditions that enhance stability.

Investigation of Oxidative Degradation Mechanisms

Oxidative degradation of erythritol and its anhydro-forms can occur in the presence of oxygen, particularly at elevated temperatures. The proposed mechanisms often involve hydrogen abstraction from the carbon chain or hydroxyl groups, initiating radical chain reactions.

Pathway A: This pathway involves the abstraction of a hydrogen atom from the carbon chain of erythritol. The resulting alkyl radicals can react with molecular oxygen to form peroxy radicals. These intermediates can further decompose or react, potentially leading to the formation of carbonyl groups and other oxygenated functional groups along the carbon backbone.

Pathway B: In this mechanism, hydrogen atoms are abstracted from a hydroxyl group, forming alkoxy radicals. These alkoxy radicals are prone to decomposition via carbon-carbon bond scission, resulting in fragmentation products of lower molecular weight.

The presence of antioxidants, such as phenolic antioxidants, can significantly mitigate oxidative degradation by acting as radical scavengers. Pure erythritol samples exposed to air exhibit a greater susceptibility to oxidation compared to samples containing antioxidants or those kept under an inert atmosphere. This oxidation process, often occurring concurrently with dehydration at higher temperatures, can lead to browning, which is attributed to the formation of conjugated carbonyl systems rather than caramelization.

Table 7.3.1: Proposed Oxidative Degradation Pathways for Erythritol

| Pathway | Initial Step | Intermediate Formation | Potential Products |

| A | Hydrogen abstraction from the carbon chain | Alkyl radicals | Carbonyl groups, oxygenated functional groups |

| B | Hydrogen abstraction from a hydroxyl group | Alkoxy radicals | Fragmentation products (lower molecular weight) |

Studies on Thermal Degradation Pathways

Thermal degradation of erythritol and its anhydro-forms is primarily characterized by dehydration and subsequent decomposition reactions. When heated, erythritol can undergo intramolecular dehydration to form 1,4-anhydroerythritol, which is considered the initial reaction product of dehydration. Further heating can lead to more complex degradation pathways.

Dehydration and Formation of Cyclic Ethers: The initial step in thermal degradation often involves the loss of water to form cyclic ethers, with 1,4-anhydroerythritol being a key intermediate. Studies suggest that temperature and heating time are critical factors influencing this dehydration process.

Formation of Carbonyl Compounds: Further thermal treatment can lead to the formation of carbonyl compounds, including α,β-unsaturated carbonyls (enones). These compounds can arise from the dehydration and subsequent oxidation or rearrangement of the anhydro-forms.

Fragmentation and Mass Loss: At higher temperatures, fragmentation of the carbon chain can occur, leading to a significant increase in mass loss. This fragmentation is often exacerbated by the presence of oxygen.

Kinetic Studies: The degradation of latent heat in erythritol, when used as a phase change material, has been suggested to follow first-order reaction kinetics. This implies that the rate of degradation is proportional to the concentration of the degrading substance.

Influence of Atmosphere and Additives: Thermal stability is notably enhanced when erythritol and its derivatives are heated under an inert atmosphere, such as argon, compared to heating in air. The addition of antioxidants also significantly reduces the degradation rate and mass loss. Pure erythritol under air shows higher degradation rates and mass loss compared to samples with antioxidants or under an inert atmosphere.

Erythritol itself begins to decompose around 160 °C, with more pronounced mass loss observed between 170 °C and 290 °C. The degradation rate generally increases with temperature.

Table 7.3.2: Thermal Degradation Characteristics of Erythritol and its Anhydro-Forms

| Condition / Product | Temperature Range (°C) | Observed Degradation Products / Phenomena | Notes |

| Erythritol Dehydration | Varies | 1,4-Anhydroerythritol | Initial dehydration product; influenced by temperature and heating time. |

| Erythritol Thermal Decomposition (General) | 160+ | Decomposition begins | |

| Erythritol Mass Loss (Pure, Air) | 170-290 | Significant mass loss | Higher mass loss rates compared to samples with antioxidants or under inert atmosphere. |

| Erythritol Thermal Decomposition (DTG Peak) | ~280 | Single decomposition peak | Indicates a primary decomposition event. |

| Erythritol Degradation (Latent Heat) | Varies | Latent heat degradation | Suggested to follow first-order reaction kinetics. |